rac-N-Desmethyl Bedaquiline-d6
CAS No.:
Cat. No.: VC0199255
Molecular Formula: C₃₁H₂₃D₆BrN₂O₂
Molecular Weight: 547.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ |
---|---|
Molecular Weight | 547.52 |
Introduction
Chemical and Structural Characteristics of rac-N-Desmethyl Bedaquiline-d6
Molecular Composition and Isotopic Labeling
rac-N-Desmethyl Bedaquiline-d6 (C₃₁H₂₃D₆BrN₂O₂) is a deuterated derivative of rac-N-Desmethyl Bedaquiline, with six deuterium atoms replacing hydrogen at the methoxy and methylamino groups . This isotopic substitution preserves the compound’s chemical behavior while creating a distinct mass spectral signature, critical for its use as an internal standard in mass spectrometry .
The structural integrity of the deuterated moieties ensures minimal interference from endogenous compounds during analytical workflows, a feature validated in multiple LC-MS/MS assays .
Analytical Applications in Bedaquiline Pharmacokinetics
LC-MS/MS Method Development
The quantification of Bedaquiline and its N-desmethyl metabolite (M2) in biological samples relies heavily on isotopic internal standards. rac-N-Desmethyl Bedaquiline-d6’s deuterated structure eliminates matrix effects, enabling accurate calibration curves across plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS) .
A 2025 study by van der Berg et al. validated a multiplex LC-MS/MS assay using this compound, achieving a linear range of 0.05–6.00 µg/mL for Bedaquiline and M2 in DBS samples. The method demonstrated a correlation coefficient (R²) of 0.989 between DBS and plasma concentrations, meeting EMA reproducibility criteria .
Intracellular Pharmacokinetic Profiling
Bedaquiline’s efficacy against Mycobacterium tuberculosis is linked to its intracellular accumulation. rac-N-Desmethyl Bedaquiline-d6 facilitates precise measurement of drug penetration into PBMCs, revealing critical pharmacokinetic trends:
Data from South African RR-TB patients showed M2’s intracellular concentrations surpassing Bedaquiline by 8-fold, underscoring the metabolite’s persistence and potential role in post-treatment efficacy .
Role in Therapeutic Drug Monitoring (TDM) and Resistance Management
Optimizing Dosing Regimens
Bedaquiline exhibits exposure-dependent bactericidal activity, necessitating TDM to avoid subtherapeutic concentrations or dose-limiting cardiotoxicity. rac-N-Desmethyl Bedaquiline-d6-enabled assays have identified a therapeutic plasma target of 1,700–2,500 ng/mL, correlating with sputum culture conversion rates . In a 2025 cohort study, patients with Bedaquiline AUC₀–₂₄ >20,000 ng·h/mL achieved 92% culture negativity by Month 6, versus 67% in subtherapeutic exposures .
Mitigating Drug-Drug Interactions
Bedaquiline is metabolized by CYP3A4, posing risks of interactions with antiretrovirals like efavirenz. Pharmacokinetic models using rac-N-Desmethyl Bedaquiline-d6 revealed a 37% reduction in Bedaquiline exposure when co-administered with rifampicin, prompting revised WHO guidelines against concomitant use .
Future Directions and Research Gaps
Prolonged Intracellular Retention and Relapse Prevention
Post-treatment detection of M2 in PBMCs at 6 months (109.2–16,764 ng/mL) suggests a depot effect, potentially explaining Bedaquiline’s relapse prevention efficacy . Ongoing studies are evaluating whether M2 quantification using rac-N-Desmethyl Bedaquiline-d6 could guide extended treatment durations in extensively drug-resistant TB (XDR-TB) .
Expanding Applications in Metabolomics
Emerging workflows integrate this isotopic standard into untargeted metabolomic screens to identify novel Bedaquiline adducts and reactive metabolites. A 2024 pilot study detected a glutathione-conjugated M2 derivative in hepatocytes, hinting at previously unrecognized hepatotoxic pathways .
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